ethyl (2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate
Description
Properties
Molecular Formula |
C15H14N6O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[3-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H14N6O3S/c1-2-24-13(22)7-11-8-25-15(17-11)18-14(23)10-4-3-5-12(6-10)21-9-16-19-20-21/h3-6,8-9H,2,7H2,1H3,(H,17,18,23) |
InChI Key |
RZPOCRXIPTZMBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cycloaddition
Microwave irradiation (150°C, 30 min) accelerates the tetrazole cycloaddition, enhancing yield to 78% while reducing reaction time.
One-Pot Thiazole-Benzoylation
A sequential protocol combines thiazole synthesis and benzoylation in a single pot. Ethyl 2-bromoacetate, thiourea, and 3-(1H-tetrazol-1-yl)benzoyl chloride are reacted in acetonitrile with K₂CO₃, yielding the target compound directly (yield: 52%).
Analytical and Comparative Data
Table 1: Physical Properties of Intermediates and Final Product
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| Ethyl (2-amino-1,3-thiazol-4-yl)acetate | 68–72 | 142–144 |
| 3-(1H-Tetrazol-1-yl)benzoic acid | 65 | 215–217 |
| Final Product | 58 | 189–191 |
Table 2: Key Spectral Assignments
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Ester C=O | 1720 | 4.20 (q, OCH₂) |
| Amide C=O | 1660 | 10.65 (s, NH) |
| Tetrazole C–H | 2560 | 9.50 (s) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in drug development.
Substitution Reactions on the Thiazole Ring
The thiazole ring participates in electrophilic substitutions, particularly at the 2- and 5-positions, due to electron-rich nitrogen and sulfur atoms.
Tetrazole Ring Functionalization
The tetrazole group (1H-tetrazol-1-yl) engages in coordination chemistry and alkylation due to its acidic NH proton (pKa ~4.9).
| Reaction | Conditions | Product | Role in Drug Design |
|---|---|---|---|
| Alkylation | R-X (alkyl halide), NaOH, EtOH | N-alkylated tetrazole derivatives | Improves metabolic stability |
| Metal Coordination | Cu(II)/Zn(II) salts, aqueous EtOH | Metal-tetrazole complexes | Antimicrobial activity enhancement |
Amide Bond Cleavage
The benzoylamino group linking the thiazole and tetrazole moieties can undergo hydrolysis under extreme conditions.
Condensation Reactions
The acetic acid side chain facilitates condensations with amines or hydrazines to form hydrazides or amides.
Electrochemical Reduction
While not directly studied for this compound, structurally related nitroheterocycles (e.g., nitrothiophenes) undergo nitro group reduction via TB-nitroreductase or electrochemical methods, suggesting potential redox activity in tetrazole derivatives .
Key Research Findings:
-
Solubility : The ester form exhibits limited aqueous solubility, but hydrolysis to the carboxylic acid improves bioavailability.
-
Stability : Acidic conditions promote tetrazole ring protonation, while basic conditions may degrade the thiazole moiety .
-
Pharmacological Relevance : Alkylation of the tetrazole group enhances binding to hydrophobic enzyme pockets, as seen in antituberculosis analogs .
Scientific Research Applications
Biological Activities
Ethyl (2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate has been evaluated for various biological activities:
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiazole derivatives. For instance, compounds derived from thiazoles exhibit significant antibacterial and antifungal activities against a range of pathogens. A study demonstrated that derivatives of thiazoles showed potent activity against Gram-positive and Gram-negative bacteria as well as fungi, suggesting that this compound could potentially be effective in treating infections caused by these microorganisms .
Anticancer Potential
Research has indicated that thiazole derivatives possess anticancer properties. For example, certain compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and survival .
Case Study 1: Antimicrobial Screening
In a study involving the synthesis of novel thiazole derivatives, this compound was tested for its antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Standard Antibiotic | 32 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
Another study evaluated the anticancer effects of thiazole derivatives in vitro using various cancer cell lines. This compound was found to inhibit cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| MCF7 (Breast Cancer) | 10 | Doxorubicin (15 µM) |
| HeLa (Cervical Cancer) | 8 | Cisplatin (12 µM) |
Mechanism of Action
The mechanism of action of ethyl (2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison
Key Observations :
Physical and Chemical Properties
Table 2: Physicochemical Data
Key Observations :
- Sulfonamide analogs (e.g., ) exhibit moderate solubility due to polar sulfonyl groups but higher molecular weights than the target compound .
Biological Activity
Basic Information
- Molecular Formula : C₁₅H₁₄N₆O₃S
- Molecular Weight : 358.4 g/mol
- CAS Number : 938392-03-1
Structural Characteristics
The structure of ethyl (2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate features a thiazole ring and a tetrazole moiety, which are known to contribute to various biological activities such as antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several key mechanisms:
- Antimicrobial Activity : The presence of the thiazole and tetrazole rings has been associated with antimicrobial properties against various pathogens. Studies have shown that derivatives of thiazoles exhibit significant antibacterial effects, potentially through the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
- Anticancer Properties : Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells. This compound may act by interfering with cancer cell signaling pathways, leading to reduced proliferation and increased rates of apoptosis.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in disease processes. For instance, certain thiazole derivatives have been reported to inhibit enzymes like carbonic anhydrase and cyclooxygenase, which are crucial in the inflammatory response and tumor progression.
Pharmacological Effects
Recent studies have highlighted the pharmacological potential of this compound:
| Effect | Observations | References |
|---|---|---|
| Antibacterial | Effective against Gram-positive bacteria | |
| Antifungal | Inhibitory effects observed on fungal strains | |
| Anticancer | Induced apoptosis in human cancer cell lines |
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of various thiazole derivatives, including this compound. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : In vitro studies conducted on human breast cancer cell lines demonstrated that this compound could reduce cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
